Butane, 2-bromo-3-fluoro-, (R*,R*)-

Description

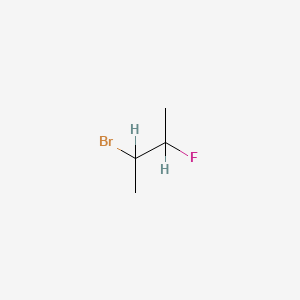

The compound with the systematic IUPAC name 2-bromo-3-fluorobutane is a halogenated derivative of butane (B89635). nih.govnih.gov The designation (R,R)- refers to the relative stereochemistry at the two chiral centers, carbons 2 and 3. This indicates that both stereocenters have the same, though unspecified, absolute configuration (either both R or both S). This specific isomer is one of four possible stereoisomers of 2-bromo-3-fluorobutane. rutgers.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

57302-16-6 |

|---|---|

Molecular Formula |

C4H8BrF |

Molecular Weight |

155.01 g/mol |

IUPAC Name |

2-bromo-3-fluorobutane |

InChI |

InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |

InChI Key |

MVQSVOOVCVGPJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for Stereospecific R*,r* 2 Bromo 3 Fluorobutane

Stereoselective Synthesis Pathways

The creation of the two stereocenters in (R,R)-2-bromo-3-fluorobutane with the desired (R,R) configuration necessitates a high degree of stereocontrol. This can be achieved through various stereoselective synthesis pathways, which are broadly categorized into asymmetric synthesis approaches and the utilization of chiral starting materials.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to introduce chirality into a molecule from a prochiral substrate using a chiral catalyst or reagent. While direct asymmetric bromofluorination of a simple alkene like 2-butene (B3427860) would be the most atom-economical approach, such a transformation with high stereoselectivity for the (R,R) isomer is not yet well-established. However, the principles of asymmetric catalysis can be applied to key steps in a multi-step synthesis. For instance, the asymmetric reduction of a prochiral ketone or the asymmetric opening of a meso-epoxide can establish one or both of the required stereocenters.

Utilization of Chiral Starting Materials

A more common and often more reliable method for obtaining stereochemically pure compounds is to begin with a readily available chiral molecule, a strategy known as chiral pool synthesis. For the synthesis of (R,R)-2-bromo-3-fluorobutane, a logical and documented approach involves the use of stereochemically defined butanediol (B1596017) or its derivatives. A key precursor, (2R,3R)-3-bromo-2-butanol, can be prepared from commercially available starting materials.

One established method starts with meso-2,3-butanediol. Through a lipase-catalyzed kinetic resolution, the different stereoisomers of 3-bromo-2-butanol can be separated. This enzymatic process allows for the isolation of the desired (2R,3R)-3-bromo-2-butanol with high enantiomeric excess.

| Starting Material | Key Transformation | Chiral Catalyst/Reagent | Precursor Obtained | Reference |

| meso-2,3-Butanediol | Lipase-catalyzed resolution | Lipase | (2R,3R)-3-bromo-2-butanol | rsc.org |

| dl-2,3-Butanediol | Lipase-catalyzed resolution | Lipase | (2S,3S)-3-bromo-2-butanol | rsc.org |

This interactive table summarizes the enzymatic resolution approach to obtaining chiral brominated butanols.

Precursor-Based Synthesis and Derivatization

Once a stereochemically defined precursor is in hand, the subsequent steps must proceed with controlled stereochemistry to yield the final (R,R)-2-bromo-3-fluorobutane. This involves carefully chosen fluorination and bromination reactions, or a sequence of reactions that manipulate the functional groups while preserving or inverting the stereocenters as required.

Nucleophilic Fluorination Routes from Brominated Precursors

Starting from a chiral brominated precursor like (2R,3R)-3-bromo-2-butanol, the hydroxyl group can be converted into a fluorine atom. A common strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution with a fluoride (B91410) source.

To achieve the desired (2R,3R)-2-bromo-3-fluorobutane from (2R,3R)-3-bromo-2-butanol, the fluorination reaction must proceed with retention of configuration at the C3 carbon. Alternatively, if the reaction proceeds with inversion (an SN2 mechanism), one would need to start with the (2R,3S)-3-bromo-2-butanol precursor.

A plausible route involves the activation of the hydroxyl group of (2R,3R)-3-bromo-2-butanol, for example, by converting it into a good leaving group such as a tosylate or mesylate. Subsequent reaction with a nucleophilic fluoride source, such as potassium fluoride (KF) or a more soluble fluoride salt like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), would then introduce the fluorine atom. The stereochemical outcome of this SN2 reaction is typically inversion of configuration. Therefore, to obtain the (2R,3R) product, one would ideally start with the (2S,3R)-bromobutanol precursor.

| Precursor | Reagents | Product Stereochemistry | Key Features |

| Chiral Bromo-butanol | 1. TsCl, pyridine; 2. KF | Inversion (SN2) | Two-step process, reliable inversion. |

| Chiral Bromo-alkanol | AgF | Retention | Silver-assisted, potential for retention. organic-chemistry.org |

Bromination Strategies for Fluorinated Butane (B89635) Derivatives

An alternative approach is to introduce the bromine atom last, starting from a chiral fluorinated butane derivative. For instance, one could synthesize a chiral 3-fluoro-2-butanol and then convert the hydroxyl group into a bromine atom.

Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are commonly used to convert alcohols to the corresponding alkyl bromides or chlorides. masterorganicchemistry.com These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. Therefore, starting with (2R,3S)-3-fluoro-2-butanol and treating it with PBr₃ would be expected to yield (2R,3R)-2-bromo-3-fluorobutane.

| Precursor | Reagent | Product Stereochemistry | Key Features |

| Chiral Fluoro-butanol | PBr₃ | Inversion (SN2) | Classic method for alcohol to bromide conversion. masterorganicchemistry.com |

| Chiral Fluoro-butanol | SOCl₂ | Inversion (SN2) | Similar to PBr₃, produces alkyl chloride. masterorganicchemistry.com |

Multistep Synthetic Sequences for Stereocontrol

Achieving the synthesis of (R,R)-2-bromo-3-fluorobutane often requires a carefully orchestrated multi-step sequence. A powerful strategy for introducing vicinal stereocenters is through the ring-opening of a chiral epoxide.

For example, starting with a chiral 2,3-epoxybutane, a nucleophilic ring-opening reaction can install one of the halogen atoms with a defined stereochemistry. The choice of nucleophile and reaction conditions determines the regioselectivity and stereoselectivity of the ring-opening.

A potential synthetic sequence could be:

Epoxidation: Start with a chiral butene derivative or perform an asymmetric epoxidation to obtain a chiral 2,3-epoxybutane.

Ring-Opening with Bromide: React the chiral epoxide with a bromide source (e.g., HBr or a metal bromide). This SN2 reaction will open the epoxide with inversion of configuration at one of the carbon atoms, leading to a chiral bromohydrin.

Fluorination of the Alcohol: Convert the resulting hydroxyl group into a fluorine atom with inversion of configuration using a suitable fluorinating agent, as described in section 2.2.1.

This multi-step approach allows for the sequential and controlled introduction of the two halogen atoms with the desired stereochemistry.

| Step | Transformation | Reagents | Stereochemical Control |

| 1 | Asymmetric Epoxidation | e.g., Sharpless epoxidation | Enantioselective formation of epoxide |

| 2 | Epoxide Ring-Opening | HBr or MgBr₂ | SN2 inversion at the site of attack |

| 3 | Nucleophilic Fluorination | 1. MsCl, Et₃N; 2. CsF | SN2 inversion at the alcohol carbon |

Scientific Breakthroughs in the Stereospecific Synthesis of (R,R)-2-Bromo-3-fluorobutane Remain Elusive

Despite ongoing advancements in stereoselective synthesis, detailed methodologies for producing the specific chemical compound (R,R)-2-bromo-3-fluorobutane with high stereochemical purity are not extensively documented in publicly accessible scientific literature. While general principles of stereocontrolled reactions provide a theoretical framework, specific data on optimized catalyst systems, solvent effects, and the influence of temperature and pressure for this particular molecule are conspicuously absent from comprehensive databases and research publications.**

The synthesis of vicinal haloalkanes with defined stereochemistry is a significant area of research in organic chemistry, driven by the potential application of these compounds as chiral building blocks in the pharmaceutical and materials science industries. The introduction of both bromine and fluorine atoms into a small organic molecule like butane creates chiral centers, leading to the possibility of multiple stereoisomers. The (R,R) designation refers to a specific relative stereochemistry between the two chiral carbons.

Achieving high stereochemical purity in such a synthesis requires precise control over the reaction mechanism. This is typically accomplished through the use of chiral catalysts or auxiliaries that can direct the approach of the reactants to favor the formation of one stereoisomer over others. The reaction solvent can also play a crucial role by influencing the stability of transition states, thereby affecting the stereoselectivity. Furthermore, reaction parameters such as temperature and pressure can be fine-tuned to maximize the enantiomeric excess, which is a measure of the purity of the desired stereoisomer.

A plausible synthetic route to 2-bromo-3-fluorobutane involves the bromofluorination of an alkene precursor, such as but-2-ene. The stereochemical outcome of this reaction—whether it results in the syn or anti addition of the bromine and fluorine atoms across the double bond—is critical. For instance, the anti-addition to trans-but-2-ene would theoretically yield the (R,R) and (S,S) enantiomeric pair.

However, a thorough search of scientific literature and chemical databases for specific experimental conditions and results for the synthesis of (R,R)-2-bromo-3-fluorobutane has not yielded the detailed information necessary to construct a comprehensive report on its synthetic methodologies. While there is extensive research on stereoselective halogenation and the use of various chiral catalysts and auxiliaries in a general context, the application of these methods to this specific target molecule is not described in detail.

Therefore, while the principles of stereoselective synthesis are well-established, the specific recipe for creating (R,R)-2-bromo-3-fluorobutane with high purity remains an open question in the field of synthetic chemistry, highlighting a potential area for future research and discovery.

Reaction Mechanisms and Stereochemical Outcomes Involving R*,r* 2 Bromo 3 Fluorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (R,R)-2-bromo-3-fluorobutane can proceed through either an S({N})2 or S({N})1 mechanism, depending on the reaction conditions. The substitution will predominantly occur at the carbon bearing the bromine atom, as bromide is a superior leaving group compared to fluoride (B91410). libretexts.org

Stereochemical Course of S(_{N})2 Reactions

The S(_{N})2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org

For (R,R)-2-bromo-3-fluorobutane, which has the (2R,3R) configuration, an S(_{N})2 reaction at the C-2 position (the carbon bonded to bromine) would lead to the formation of a product with an (S) configuration at this center. fiveable.me The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are positioned 180° apart. masterorganicchemistry.com

Table 1: Predicted Stereochemical Outcome of S(_{N})2 Reaction at C-2

| Reactant | Nucleophile (Nu⁻) | Product |

| (2R,3R)-2-Bromo-3-fluorobutane | Any strong, small nucleophile | (2S,3R)-2-Nu-3-fluorobutane |

The rate of the S({N})2 reaction is sensitive to steric hindrance. youtube.com In (R,R)-2-bromo-3-fluorobutane, the substituents around the C-2 carbon (a methyl group, a hydrogen, and the adjacent fluorinated carbon) create a moderately hindered environment, typical for a secondary alkyl halide. Therefore, S({N})2 reactions are feasible, especially with strong, unhindered nucleophiles in polar aprotic solvents. youtube.com

Analysis of Carbocation Intermediates in S(_{N})1 Reactions

The S({N})1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that begins with the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is the slow, rate-determining step. The stability of the resulting carbocation is a crucial factor in determining the feasibility of an S({N})1 reaction. Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. youtube.com

Dissociation of the bromide from (R,R)-2-bromo-3-fluorobutane would generate a secondary carbocation at the C-2 position. The stability of this carbocation is influenced by the adjacent fluorine atom. The strong electron-withdrawing inductive effect of fluorine would destabilize the adjacent positive charge, making the formation of this carbocation less favorable compared to a simple secondary alkyl carbocation like the 2-butyl cation.

However, the carbocation intermediate is planar and achiral. pressbooks.pub The nucleophile can attack this planar intermediate from either face, leading to a mixture of retention and inversion of configuration at the reaction center. masterorganicchemistry.com This typically results in a racemic or near-racemic mixture of products. libretexts.org

Table 2: Potential Products from S(_{N})1 Reaction at C-2

| Reactant | Intermediate Carbocation | Products (after nucleophilic attack) |

| (2R,3R)-2-Bromo-3-fluorobutane | 3-Fluoro-2-butyl cation | Racemic mixture of (2R,3R)- and (2S,3R)-2-Nu-3-fluorobutane |

It is also important to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. youtube.com In the case of the 3-fluoro-2-butyl cation, a 1,2-hydride shift from the C-3 position is unlikely as it would place the positive charge on the carbon bearing the highly electronegative fluorine atom, which would be highly destabilizing.

Regioselectivity and Stereoselectivity in Substitution

Regioselectivity in nucleophilic substitution reactions of (R,R)-2-bromo-3-fluorobutane is high. The reaction will almost exclusively occur at the C-2 carbon because bromide is a much better leaving group than fluoride.

Stereoselectivity, however, depends on the reaction mechanism.

S(_{N})2 reactions are stereospecific, leading to complete inversion of configuration at the reaction center. masterorganicchemistry.com

S(_{N})1 reactions are non-stereospecific and tend to produce a racemic mixture of products, although slight preferences for either inversion or retention can sometimes be observed depending on the solvent and the nature of the leaving group. masterorganicchemistry.comnih.gov

Elimination Reactions

Elimination reactions of (R,R)-2-bromo-3-fluorobutane involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. These reactions are typically favored by the use of a strong, non-nucleophilic base and higher temperatures.

E2 Elimination Mechanisms and Stereoelectronic Requirements

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where the base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. pressbooks.pub This mechanism has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. pressbooks.pub This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene. pressbooks.pub

For (R,R)-2-bromo-3-fluorobutane, there are two β-carbons with protons that can be removed: the methyl carbon (C-1) and the fluorinated methine carbon (C-3).

Anti-periplanar elimination involving C-1: Rotation around the C1-C2 bond can easily place a hydrogen from the methyl group anti-periplanar to the bromine atom.

Anti-periplanar elimination involving C-3: The hydrogen on C-3 must be anti-periplanar to the bromine on C-2. For the (2R,3R) diastereomer, this conformation can be achieved.

The stereochemistry of the starting material dictates the stereochemistry of the alkene product in an E2 reaction. pressbooks.pub

Zaitsev and Hofmann Product Distributions

When an elimination reaction can lead to more than one alkene product, the distribution is described by Zaitsev's and Hofmann's rules.

Zaitsev's Rule: Predicts that the more substituted (and generally more stable) alkene will be the major product. This is typically favored by small, strong bases. libretexts.org

Hofmann's Rule: Predicts that the less substituted alkene will be the major product. ucla.edu This is often observed when using a bulky base or when the leaving group is poor. ucla.educhadsprep.com

In the dehydrobromination of (R,R)-2-bromo-3-fluorobutane:

Zaitsev Product: Removal of the hydrogen from C-3 would lead to the formation of 2-fluoro-2-butene.

Hofmann Product: Removal of a hydrogen from C-1 would lead to the formation of 3-fluoro-1-butene.

The presence of the fluorine atom on C-3 has a significant influence on the acidity of the adjacent C-3 proton. The strong electron-withdrawing effect of fluorine increases the acidity of this proton, which could favor its removal. However, the stability of the resulting alkene also plays a key role.

Table 3: Potential E2 Elimination Products

| Product Name | Structure | Type | Favored by |

| 2-Fluoro-2-butene | CH₃-CF=CH-CH₃ | Zaitsev | Small, strong bases (e.g., sodium ethoxide) |

| 3-Fluoro-1-butene | CH₂=CH-CHF-CH₃ | Hofmann | Bulky bases (e.g., potassium tert-butoxide) |

The use of a small, strong base like sodium ethoxide would likely favor the formation of the more substituted Zaitsev product, 2-fluoro-2-butene. youtube.com Conversely, a bulky base like potassium tert-butoxide would experience steric hindrance when trying to access the more sterically hindered proton on C-3, and would therefore preferentially remove a proton from the less hindered methyl group (C-1), leading to the Hofmann product, 3-fluoro-1-butene, as the major product. youtube.com

Conformational Analysis and Anti-Periplanar Geometry

The reactivity and stereochemical outcome of reactions involving (R,R)-2-bromo-3-fluorobutane are intrinsically linked to its conformational preferences. Conformational analysis, often visualized using Newman projections, reveals the spatial arrangement of atoms as the central carbon-carbon bond rotates. For vicinal dihalides like 2-bromo-3-fluorobutane, the staggered conformations are significantly more stable than the eclipsed conformations due to minimized torsional strain.

Among the staggered conformations, the anti-conformation, where the bromine and fluorine atoms are positioned 180° apart, is generally the most stable. This arrangement minimizes both steric hindrance between the larger bromine atom and other substituents, and unfavorable dipole-dipole interactions between the polar C-Br and C-F bonds. youtube.com The other staggered conformations are known as gauche, where the halogens are 60° apart.

The concept of anti-periplanar geometry is particularly crucial for elimination reactions, such as the E2 (bimolecular elimination) mechanism. For an E2 reaction to occur, the leaving group (in this case, typically the bromide ion) and a hydrogen atom on the adjacent carbon must be in an anti-periplanar alignment. youtube.com This specific geometry allows for the smooth, concerted formation of a double bond as the base removes the proton and the leaving group departs. In the case of (R,R)-2-bromo-3-fluorobutane, rotation into the conformation where a β-hydrogen is anti-periplanar to the bromine atom is a prerequisite for this type of elimination. The stability of the anti-conformer of the halogens themselves means that a different, less stable conformer may be the one that is reactive in an E2 process.

Table 1: Relative Stability of Conformations for 2,3-Dihalobutanes Note: This table provides a generalized view based on principles of conformational analysis. Specific energy values for (R,R)-2-bromo-3-fluorobutane require detailed computational studies.

| Conformation | Dihedral Angle (X-C-C-Y) | Relative Energy | Key Interactions |

|---|---|---|---|

| Anti | 180° | Lowest | Minimized steric and dipole-dipole repulsion. youtube.com |

| Gauche | 60° | Higher | Gauche interactions between substituents. |

| Eclipsed | 0°/120° | Highest | Torsional strain and steric repulsion. |

Radical Reactions and Halogen Atom Transfer

(R,R)-2-bromo-3-fluorobutane can participate in radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The initiation step typically involves the homolytic cleavage of a bond to form radicals, often prompted by UV light or a radical initiator.

In the context of this molecule, the carbon-bromine bond is significantly weaker than the carbon-fluorine, carbon-hydrogen, and carbon-carbon bonds. This difference in bond dissociation energy (BDE) dictates that the C-Br bond is the most likely site for initial homolytic cleavage or for abstraction by another radical species.

A key process in the radical chemistry of such compounds is halogen atom transfer. chemrxiv.orgresearchgate.net In this process, a radical can abstract a halogen atom from the molecule. For (R,R)-2-bromo-3-fluorobutane, a radical species (R•) would preferentially abstract the bromine atom due to the lower energy barrier compared to abstracting a fluorine or hydrogen atom.

Reaction: R• + CH₃CHFCHBrCH₃ → R-Br + CH₃CHFCH•CH₃

This reaction generates a secondary alkyl radical. The fate of this radical intermediate depends on the reaction conditions, but it can go on to react with other molecules, propagate the radical chain, or be terminated. The selective nature of radical bromination over chlorination or fluorination is a well-established principle, making bromine a useful halogen in radical synthesis. youtube.com

Table 2: Typical Bond Dissociation Energies (BDE) Relevant to Halogenated Alkanes

| Bond | Typical BDE (kJ/mol) | Implication for Radical Reactions |

|---|---|---|

| C-H (secondary) | ~413 | Strong bond, less likely to break. |

| C-F | ~485 | Very strong bond, rarely breaks in radical reactions. quora.com |

| C-Br | ~285 | Weakest bond, most likely site of radical attack/cleavage. |

| C-C | ~346 | Strong bond, backbone is stable. |

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The presence of both bromine and fluorine on the butane (B89635) backbone profoundly influences the molecule's reactivity by exerting distinct electronic and steric effects.

Electronic Effects of Bromine and Fluorine on Reaction Centers

Both fluorine and bromine are highly electronegative, with fluorine being the most electronegative element in the periodic table. quora.com This leads to strong negative inductive effects (-I), where electron density is withdrawn from the carbon skeleton towards the halogen atoms.

Inductive Effect: The strong -I effect of both halogens makes the attached carbons electron-deficient (electrophilic). This increases their susceptibility to nucleophilic attack. The effect of fluorine is stronger than that of bromine. This electron withdrawal also increases the acidity of the hydrogen atoms on the carbons bearing the halogens (α-hydrogens) and, to a lesser extent, on adjacent carbons (β-hydrogens), which is relevant in base-induced elimination reactions.

Reaction Intermediates: In reactions that may proceed via carbocation intermediates (e.g., SN1-type mechanisms), the strong inductive effects of both halogens would be destabilizing. A carbocation adjacent to a fluorine or bromine is highly unfavorable. Therefore, mechanisms that avoid carbocation formation at these centers are generally preferred.

Thermodynamics: The formation of a C-F bond is highly exothermic, while the formation of a C-Br bond is less so. Conversely, breaking a C-F bond is thermodynamically very costly compared to breaking a C-Br bond. libretexts.org This is a key factor in the thermodynamics of substitution or elimination reactions, where a weaker C-Br bond is replaced by a stronger bond to a nucleophile or a π-bond is formed.

Steric Hindrance and Conformational Preferences

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. The size of the halogen substituents is a critical factor in determining the degree of steric hindrance.

Atomic Size: Bromine is a much larger atom than fluorine (Van der Waals radius: Br ≈ 185 pm, F ≈ 147 pm). This size difference means that bromine exerts significantly more steric bulk. youtube.comyoutube.com

Influence on Reactivity: The larger size of the bromine atom can hinder the approach of a nucleophile or a base. This can affect reaction rates and selectivity. For example, in a competition between SN2 and E2 pathways, significant steric hindrance around the reaction center tends to disfavor the SN2 reaction, which requires a specific backside attack trajectory, and favor the E2 reaction, where a base can access a more peripheral β-hydrogen. youtube.com

Conformational Control: As discussed in section 3.2.3, steric hindrance is a primary driver of conformational preference. The bulky bromine atom will preferentially occupy a position that is anti to other large groups, such as the adjacent methyl or fluorinated carbon group, to minimize steric strain. youtube.com This conformational locking influences which reaction pathways are geometrically feasible and energetically favorable. For instance, if the most stable conformation does not have the required anti-periplanar geometry for an E2 reaction, the molecule must adopt a higher-energy conformation to react, thus slowing the reaction rate.

Advanced Spectroscopic and Chromatographic Characterization of R*,r* 2 Bromo 3 Fluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (R,R)-2-bromo-3-fluorobutane, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques would be employed for unambiguous characterization.

Elucidation of Stereochemistry via ¹H NMR Coupling Constants

The proton NMR (¹H NMR) spectrum of (R,R)-2-bromo-3-fluorobutane is expected to show four distinct signals corresponding to the four different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms. The protons on the carbon bearing the fluorine atom (H-3) would be significantly deshielded, as would the proton on the carbon with the bromine atom (H-2).

Crucially, the vicinal coupling constants (³J) between the methine protons (H-2 and H-3) and the protons of the adjacent methyl groups can provide insight into the molecule's preferred conformation and, by extension, its relative stereochemistry. In the (R,R) diastereomer, the molecule is expected to predominantly adopt a staggered conformation where the bulky bromine and fluorine atoms are anti-periplanar to each other to minimize steric strain. In this conformation, the relationship between H-2 and H-3 is gauche. The Karplus relationship predicts that the ³J(HH) coupling constant for gauche protons is typically in the range of 2-5 Hz.

Table 1: Predicted ¹H NMR Data for (R,R)-2-Bromo-3-fluorobutane**

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~4.1 - 4.3 | ddd | ³J(H2-H3) = ~3-5, ³J(H2-H1) = ~6-7, ²J(H2-F) = ~15-20 |

| H-3 | ~4.5 - 4.8 | dq | ³J(H3-H2) = ~3-5, ³J(H3-H4) = ~6-7 |

| CH₃ (C-1) | ~1.7 - 1.9 | d | ³J(H1-H2) = ~6-7 |

| CH₃ (C-4) | ~1.3 - 1.5 | d | ³J(H4-H3) = ~6-7 |

Note: Predicted values are based on analogous halogenated alkanes. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum of (R,R)-2-bromo-3-fluorobutane would display four signals, one for each unique carbon atom. The chemical shifts of the carbons directly bonded to the halogens (C-2 and C-3) are significantly shifted downfield. The carbon attached to the more electronegative fluorine atom (C-3) is expected to resonate at a lower field than the carbon attached to the bromine atom (C-2). The presence of four distinct signals confirms the asymmetry of the molecule.

The different stereochemistry of diastereomers leads to subtle but measurable differences in their ¹³C NMR chemical shifts due to variations in steric and electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R,R)-2-Bromo-3-fluorobutane**

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~18 - 22 |

| C-2 (CHBr) | ~50 - 55 |

| C-3 (CHF) | ~85 - 95 |

| C-4 (CH₃) | ~15 - 19 |

Note: Predicted values are based on established substituent effects in halogenated alkanes. The carbon attached to fluorine will also exhibit a large one-bond C-F coupling (~170-190 Hz).

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. gaussian.com For (R,R)-2-bromo-3-fluorobutane, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. docbrown.info The multiplicity of the ¹⁹F signal would be a doublet of doublets of quartets (ddq) due to coupling with the vicinal proton H-2, the geminal proton H-3, and the protons of the adjacent methyl group (H-4). The magnitudes of these coupling constants provide further structural confirmation.

Table 3: Predicted ¹⁹F NMR Data for (R,R)-2-Bromo-3-fluorobutane**

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹⁹F | ~ -180 to -200 | ddq | ²J(F-H3) = ~45-50, ³J(F-H2) = ~15-25, ³J(F-H4) = ~20-30 |

Note: Chemical shifts are referenced to CFCl₃. The sign and magnitude of coupling constants can provide detailed conformational information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are scalar-coupled. For (R,R)-2-bromo-3-fluorobutane, cross-peaks would be expected between H-2 and H-3, H-2 and the C-1 methyl protons, and H-3 and the C-4 methyl protons. This would confirm the butane (B89635) backbone and the positions of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. oregonstate.edu The HSQC spectrum would show cross-peaks connecting C-1 to its attached protons, C-2 to H-2, C-3 to H-3, and C-4 to its attached protons, allowing for the definitive assignment of both the ¹H and ¹³C signals. oregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. gaussian.com For example, a cross-peak between the C-1 methyl protons and C-2 would be observed. Similarly, correlations between H-2 and C-3 and C-4, and between H-3 and C-1 and C-2 would further solidify the structural assignment. gaussian.com

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its structure and conformation. For (R,R)-2-bromo-3-fluorobutane, these techniques would provide key information about the presence of specific functional groups and the molecule's conformational preferences.

The vibrational spectrum is expected to be complex due to the low symmetry of the molecule. However, characteristic vibrational modes can be predicted.

Table 4: Predicted Key Vibrational Frequencies for (R,R)-2-Bromo-3-fluorobutane**

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| C-H stretching | 2950 - 3000 | IR, Raman |

| C-F stretching | 1000 - 1100 | IR (strong), Raman (weak) |

| C-Br stretching | 500 - 600 | IR (moderate), Raman (strong) |

| CH₃ bending | 1375 - 1450 | IR, Raman |

| C-C stretching | 800 - 1200 | IR, Raman |

The analysis of the "fingerprint" region (below 1500 cm⁻¹) would be particularly important for distinguishing between diastereomers, as the subtle differences in their conformational equilibria would lead to unique patterns of vibrational bands. For the (R,R) isomer, the preferred anti-periplanar arrangement of the bromine and fluorine atoms would result in a characteristic set of vibrational frequencies. A detailed conformational analysis, often aided by computational chemistry, would be necessary to assign the observed bands to specific conformers.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

For (R,R)-2-bromo-3-fluorobutane, the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The nominal molecular weight of C₄H₈BrF is 154 g/mol .

The fragmentation pattern would provide further structural evidence. Key fragmentation pathways would likely include:

Loss of a bromine radical: This would lead to a prominent fragment ion at m/z 75, corresponding to [C₄H₈F]⁺.

Loss of a fluorine radical: This would result in a fragment at m/z 135/137, corresponding to [C₄H₈Br]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the C-Br or C-F bond.

Loss of hydrogen fluoride (B91410) (HF): This would produce a fragment ion at m/z 134/136.

Loss of hydrogen bromide (HBr): This would lead to a fragment ion at m/z 73.

Table 5: Predicted Key Mass Spectrometry Fragments for (R,R)-2-Bromo-3-fluorobutane**

| m/z | Predicted Fragment Ion |

| 154/156 | [C₄H₈BrF]⁺ (Molecular Ion) |

| 135/137 | [C₄H₈Br]⁺ |

| 75 | [C₄H₈F]⁺ |

| 57 | [C₄H₉]⁺ (from loss of Br and F) |

| 41 | [C₃H₅]⁺ |

The relative intensities of these fragment ions would provide a unique fingerprint for the molecule, aiding in its identification and differentiation from other isomers.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is either part of the stationary phase or a mobile phase additive. sigmaaldrich.comchiralpedia.com This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. sigmaaldrich.com The successful separation of enantiomers is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions. chromatographyonline.com

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the enantiomeric resolution of (R,R)-2-bromo-3-fluorobutane, which is expected to be sufficiently volatile, GC with a chiral stationary phase is a suitable method. uni-muenchen.de

Key Considerations for Chiral GC Analysis:

Chiral Stationary Phases (CSPs): Cyclodextrin (B1172386) derivatives are among the most widely used and effective CSPs for gas chromatography. uni-muenchen.denih.gov These cyclic oligosaccharides possess a chiral cavity that can include one of the enantiomers preferentially, leading to separation. sigmaaldrich.com For halogenated alkanes like 2-bromo-3-fluorobutane, CSPs such as those based on substituted β- and γ-cyclodextrins are often employed. The choice of the specific cyclodextrin derivative and the nature of its substituents are critical for achieving optimal separation. nih.gov

Column Selection and Operating Conditions: The selection of the capillary column coated with the CSP is paramount. Factors such as column length, internal diameter, and film thickness influence the efficiency and resolution of the separation. The operating conditions, including oven temperature program, carrier gas flow rate, and injector and detector temperatures, must be carefully optimized to achieve baseline separation of the enantiomers.

Table 1: Hypothetical GC Parameters for Enantiomeric Purity Assessment of (R,R)-2-Bromo-3-fluorobutane**

| Parameter | Value |

| Column | Chirasil-Dex CB (or similar cyclodextrin-based CSP) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 220 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

This table presents a hypothetical set of starting parameters for method development. Actual conditions would require empirical optimization.

High-performance liquid chromatography is a versatile technique applicable to a broader range of compounds, including those that are not sufficiently volatile or thermally stable for GC. Chiral HPLC is a direct and widely used method for enantiomeric separation. csfarmacie.cznih.gov

Approaches in Chiral HPLC:

Chiral Stationary Phases (CSPs): A vast array of CSPs are commercially available for HPLC, broadly categorized into polysaccharide-based, protein-based, cyclodextrin-based, and synthetic polymer-based phases. sigmaaldrich.comwindows.net For compounds like 2-bromo-3-fluorobutane, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often a good starting point. sigmaaldrich.comphenomenex.com These CSPs can operate in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. chromatographyonline.comphenomenex.com

Mobile Phase Selection: The composition of the mobile phase plays a crucial role in the chiral recognition mechanism. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. chromatographyonline.com For reversed-phase separations, mixtures of water, acetonitrile, and/or methanol (B129727) are typically used. csfarmacie.cz The addition of small amounts of additives, such as acids or bases, can sometimes improve peak shape and resolution. chromatographyonline.com

Table 2: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Normal Phase | Reversed Phase |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) | Chiralcel® OD-R (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength (e.g., 210 nm) |

This table provides illustrative starting conditions. The optimal mobile phase composition and column choice would need to be determined experimentally.

In cases where direct separation of enantiomers on a chiral stationary phase is challenging, an indirect approach involving derivatization can be employed. chiralpedia.comwikipedia.org This strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comwikipedia.org Diastereomers have different physical and chemical properties and can often be separated on a standard achiral chromatographic column. rutgers.edu

Requirements for Effective Derivatization:

Presence of a Reactive Functional Group: The analyte must possess a functional group that can react with the CDA. For (R,R)-2-bromo-3-fluorobutane, the presence of the bromo and fluoro groups may not be ideal for common derivatization reactions. However, if the compound were, for example, an alcohol or amine, derivatization would be more straightforward.

Chiral Derivatizing Agent (CDA): The CDA must be enantiomerically pure and the derivatization reaction should proceed without racemization of either the analyte or the CDA. chiralpedia.com

Separation of Diastereomers: The resulting diastereomers must be separable under standard chromatographic conditions.

While direct chiral chromatography is often preferred due to its simplicity, derivatization remains a valuable tool in the analytical chemist's arsenal (B13267) for resolving difficult enantiomeric separations. wikipedia.orgnih.gov For a compound like 2-bromo-3-fluorobutane, this approach would likely involve a preceding chemical modification to introduce a more reactive functional group.

Computational Chemistry and Theoretical Investigations of R*,r* 2 Bromo 3 Fluorobutane

Quantum Chemical Calculations for Molecular Conformations and Energetics

The spatial arrangement of atoms in (R,R)-2-bromo-3-fluorobutane is not static; rotation around the central carbon-carbon bond gives rise to various conformers with distinct energy levels. Quantum chemical calculations are indispensable tools for mapping the potential energy surface and identifying the most stable conformations.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the conformational landscapes of molecules like (R,R)-2-bromo-3-fluorobutane. By calculating the electronic energy as a functional of the electron density, DFT methods can predict the geometries and relative energies of different conformers.

For (R,R)-2-bromo-3-fluorobutane, the most significant conformational isomers arise from rotation about the C2-C3 bond. These are typically categorized as anti and gauche conformers. In the anti conformation, the bulky bromine and fluorine atoms are positioned at a 180° dihedral angle to each other, minimizing steric hindrance. In the gauche conformations, these substituents are at a 60° dihedral angle, leading to potential steric repulsion but also possible stabilizing gauche interactions.

DFT studies on analogous 2,3-dihalobutanes suggest that the anti conformer is generally the most stable due to minimized steric and dipole-dipole repulsions. However, the relative energies can be influenced by the specific halogens and the computational level of theory and basis set employed.

Table 1: Representative Relative Energies of (R,R)-2-Bromo-3-fluorobutane Conformers Calculated by DFT**

| Conformer | Dihedral Angle (F-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche I | ~60° | 0.8 - 1.5 |

| Gauche II | ~-60° | 0.8 - 1.5 |

| Eclipsed (Transition State) | ~0° | 4.0 - 6.0 |

Note: The data in this table are representative values based on studies of similar dihaloalkanes and are intended for illustrative purposes. Specific experimental or calculated values for (R,R)-2-bromo-3-fluorobutane were not available in the searched literature.

Ab Initio Methods for Energetic Profiles

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for refining energetic profiles. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which can be important for systems with multiple electronegative atoms.

For (R,R)-2-bromo-3-fluorobutane, high-level ab initio calculations would provide benchmark data for the rotational barriers between conformers. These calculations are computationally more intensive but are crucial for validating the results from DFT methods and for obtaining highly accurate energetic data. Studies on similar molecules have shown that electron correlation effects can influence the subtle balance of forces in different conformations.

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For (R,R)-2-bromo-3-fluorobutane, a key reaction is dehydrohalogenation, an elimination reaction that forms an alkene. Transition state theory is the cornerstone of these mechanistic investigations. researchgate.net

Calculation of Activation Energies and Reaction Pathways

By mapping the potential energy surface from reactants to products, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

In the case of dehydrohalogenation of (R,R)-2-bromo-3-fluorobutane, there are two primary pathways for E2 (bimolecular elimination) reactions: removal of a proton from C1 (leading to 3-bromo-2-fluorobut-1-ene) or from C4 (leading to 1-bromo-2-fluorobut-2-ene). Computational studies on similar haloalkanes, such as 2-bromobutane, have been used to model the transition states for such reactions and to understand the factors influencing regioselectivity. researchgate.net The geometry of the transition state, particularly the anti-periplanar arrangement of the abstracted proton and the leaving group, is a key determinant of the reaction pathway.

Table 2: Representative Calculated Activation Energies for Dehydrobromination of a Dihalobutane

| Reaction Pathway | Product | Calculated Activation Energy (Ea) (kcal/mol) |

| Elimination via C1-H abstraction | 3-bromo-2-fluorobut-1-ene | 25 - 30 |

| Elimination via C4-H abstraction | 1-bromo-2-fluorobut-2-ene | 22 - 27 |

Note: This table presents hypothetical data based on typical activation energies for E2 reactions of haloalkanes. Specific computational data for (R,R)-2-bromo-3-fluorobutane were not found in the available literature.

Molecular Dynamics Simulations of Reaction Progress

While transition state theory provides a static picture of the reaction pathway, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of the reaction. MD simulations model the motion of atoms over time, taking into account factors like solvent effects and temperature.

For the reactions of (R,R)-2-bromo-3-fluorobutane, MD simulations could be used to study the conformational changes that precede the reaction, the role of the solvent in stabilizing the transition state, and the trajectory of the departing leaving group. Such simulations provide a more complete, time-resolved picture of the chemical transformation.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of (R,R)-2-bromo-3-fluorobutane is fundamental to its reactivity. Computational methods allow for the calculation of various electronic properties that can be used as reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species.

Key reactivity descriptors include:

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In (R,R)-2-bromo-3-fluorobutane, the carbon atoms bonded to the electronegative fluorine and bromine will carry a partial positive charge, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the LUMO, which is likely localized around the C-Br and C-F bonds, indicate the most probable sites for nucleophilic attack. The HOMO energy is related to the molecule's ability to donate electrons.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are attractive to electrophiles, while regions of positive potential (electron-poor) are attractive to nucleophiles.

These descriptors collectively provide a detailed picture of the molecule's reactivity, guiding the prediction of its chemical behavior in various reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity.

For (R,R)-2-bromo-3-fluorobutane, the HOMO is expected to be primarily localized on the bromine atom, given its high-energy lone pair electrons. The LUMO, on the other hand, is likely to be an antibonding orbital associated with the C-Br or C-F bonds. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies for (R,R)-2-Bromo-3-fluorobutane**

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.5 | Primarily localized on the bromine atom's lone pairs. |

| LUMO | 1.2 | Primarily an antibonding σ* orbital of the C-Br bond. |

| HOMO-LUMO Gap | 11.7 | Indicates high stability and low reactivity. |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated alkanes based on theoretical calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).

In the case of (R,R)-2-bromo-3-fluorobutane, the MEP map would be expected to show a region of significant negative potential around the fluorine and bromine atoms due to their high electronegativity and the presence of lone pairs. The hydrogen atoms, being less electronegative, would exhibit a more positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks.

Natural Population Analysis (NPA) for Atomic Charges

For (R,R)-2-bromo-3-fluorobutane, the NPA would reveal significant negative charges on the fluorine and bromine atoms, with the fluorine atom being more negative due to its higher electronegativity. The carbon atoms bonded to these halogens would carry partial positive charges.

Table 2: Illustrative Natural Population Analysis (NPA) Atomic Charges for (R,R)-2-Bromo-3-fluorobutane**

| Atom | Atomic Charge (e) |

| C1 (CH3) | -0.25 |

| C2 (CH-Br) | +0.15 |

| C3 (CH-F) | +0.20 |

| C4 (CH3) | -0.25 |

| Br | -0.10 |

| F | -0.35 |

| H (on C2) | +0.10 |

| H (on C3) | +0.10 |

| H (on C1, C4) | +0.05 (average) |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated alkanes based on theoretical calculations.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for the identification and characterization of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. These predictions are invaluable for assigning the signals in an experimental spectrum and for confirming the stereochemistry of a molecule.

For (R,R)-2-bromo-3-fluorobutane, the predicted chemical shifts would be influenced by the electronegativity of the neighboring halogen atoms. The protons and carbons attached to or near the bromine and fluorine atoms would experience deshielding effects, resulting in higher chemical shifts.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for (R,R)-2-Bromo-3-fluorobutane**

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (on C2) | 4.1 - 4.3 |

| ¹H (on C3) | 4.5 - 4.8 |

| ¹H (on C1) | 1.6 - 1.8 |

| ¹H (on C4) | 1.4 - 1.6 |

| ¹³C (on C2) | 50 - 55 |

| ¹³C (on C3) | 85 - 90 |

| ¹³C (on C1) | 20 - 25 |

| ¹³C (on C4) | 15 - 20 |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated alkanes based on theoretical calculations.

Simulation of Vibrational Spectra

Computational methods can also simulate the infrared (IR) and Raman spectra of a molecule. These simulations calculate the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to identify the characteristic vibrational modes of the molecule. Each peak in the vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

For (R,R)-2-bromo-3-fluorobutane, the simulated vibrational spectrum would show characteristic peaks for the C-H, C-C, C-Br, and C-F stretching and bending vibrations. The positions of these peaks would be sensitive to the specific stereochemistry of the molecule.

Table 4: Illustrative Predicted Vibrational Frequencies for (R,R)-2-Bromo-3-fluorobutane**

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch | 2950 - 3000 | Stretching of the carbon-hydrogen bonds. |

| C-F Stretch | 1050 - 1150 | Stretching of the carbon-fluorine bond. |

| C-Br Stretch | 550 - 650 | Stretching of the carbon-bromine bond. |

| C-C Stretch | 900 - 1200 | Stretching of the carbon-carbon backbone. |

| C-H Bend | 1350 - 1450 | Bending of the carbon-hydrogen bonds. |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated alkanes based on theoretical calculations.

Applications of R*,r* 2 Bromo 3 Fluorobutane in Complex Organic Synthesis

Role as a Chiral Building Block in Multistep Syntheses

As a molecule possessing two adjacent stereocenters, (R,R)-2-bromo-3-fluorobutane holds significant potential as a chiral building block. In principle, resolution of the racemic mixture would provide access to the enantiopure (2R,3R) and (2S,3S) forms, which are valuable starting materials for asymmetric synthesis. These enantiopure compounds could be used to introduce defined stereochemistry into a target molecule. The differential reactivity of the bromine and fluorine atoms allows for sequential, stereocontrolled transformations. For instance, the more labile carbon-bromine bond could be targeted for nucleophilic substitution or elimination, leaving the carbon-fluorine bond intact for later manipulation. This stepwise functionalization is a key strategy in building complex, stereochemically rich molecules.

Precursor for Stereodefined Organofluorine Compounds

The synthesis of stereodefined organofluorine compounds is a rapidly growing area of chemical research, driven by the unique properties that fluorine imparts upon molecules. organic-chemistry.org (R,R)-2-bromo-3-fluorobutane could serve as a valuable precursor in this context. The defined anti-relationship between the bromine and fluorine substituents can direct the stereochemical outcome of subsequent reactions. For example, a base-induced dehydrobromination would be expected to proceed via an anti-periplanar transition state, leading to the formation of a specific geometric isomer of 2-fluorobut-2-ene. This type of stereospecific elimination is fundamental in controlling the geometry of double bonds in a synthetic sequence. masterorganicchemistry.com

Intermediate in the Synthesis of Biologically Active Molecules

While direct application of (R,R)-2-bromo-3-fluorobutane in the synthesis of specific commercial drugs or agrochemicals is not documented in available research, its structural elements are relevant to the construction of bioactive scaffolds.

Application in Pharmaceutical Synthesis Scaffolds

Fluorine-containing groups are prevalent in modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. Halogenated chiral compounds are also key intermediates. For example, halogenated chiral chromans are valuable building blocks for a diverse range of bioactive molecules. doubtnut.com Theoretically, (R,R)-2-bromo-3-fluorobutane could be incorporated into synthetic routes targeting novel fluorinated analogues of existing drugs. Its bifunctional nature would allow for the attachment of different molecular fragments, potentially leading to new chemical entities with desirable pharmacological profiles.

Utility in Agrochemical and Specialty Chemical Development

Similar to the pharmaceutical industry, the agrochemical sector often utilizes fluorinated and chiral molecules to develop potent and selective herbicides, insecticides, and fungicides. The introduction of a fluorinated, four-carbon backbone derived from (R,R)-2-bromo-3-fluorobutane could be a strategy for creating new active ingredients. The compound's straightforward structure could also lend itself to the development of specialty chemicals, such as fluorinated surfactants or polymers, where the unique properties of the C-F bond are exploited.

Design and Synthesis of Novel Halogenated Derivatives with Tailored Reactivity

(R,R)-2-bromo-3-fluorobutane is a platform for creating more complex halogenated derivatives. The bromine atom can be readily displaced by a wide range of nucleophiles in SN2 reactions to introduce new functional groups, such as azides, cyanides, or thiolates, with inversion of stereochemistry at the C-2 position. nih.gov Alternatively, it can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) by reaction with a suitable metal, which could then be used to form new carbon-carbon bonds. These transformations would yield a library of chiral, fluorinated compounds with tailored reactivity for further synthetic applications.

Catalyst Development and Ligand Design Incorporating Chiral Halogenated Alkanes

The field of asymmetric catalysis heavily relies on the design of effective chiral ligands to control the stereochemical outcome of reactions. pearson.comnih.gov While there is no specific mention of (R,R)-2-bromo-3-fluorobutane being used for this purpose, chiral frameworks are often constructed from simple, stereodefined building blocks. It is conceivable that this compound could be elaborated into a more complex structure, such as a chiral phosphine (B1218219) or diamine, for use as a ligand in transition-metal catalysis. masterorganicchemistry.com The development of novel organocatalysts, which are metal-free chiral molecules, is also a burgeoning field where such building blocks could find application. nih.govbeilstein-journals.orgumb.edu

Chemical Properties of (R,R)-2-Bromo-3-fluorobutane**

| Property | Value | Source |

| Molecular Formula | C₄H₈BrF | PubChem nih.gov |

| Molecular Weight | 155.01 g/mol | PubChem nih.gov |

| CAS Number | 57302-15-5 | PubChem nih.gov |

| IUPAC Name | 2-bromo-3-fluorobutane | PubChem nih.gov |

| Boiling Point (Predicted) | 355.47 K | Cheméo |

| Melting Point (Predicted) | 165.23 K | Cheméo |

| logP (Octanol/Water Partition Coefficient) | 2.128 | Cheméo |

Q & A

Q. What are the key thermodynamic properties influencing reaction design for this compound?

Methodological Answer:

- Boiling Point and Stability : Bromo-fluoroalkanes typically have lower boiling points (e.g., 80–120°C) compared to non-fluorinated analogs. Use vacuum distillation under inert atmospheres (N₂/Ar) to prevent decomposition .

- Solvent Selection : Opt for polar aprotic solvents (e.g., DMF, DMSO) for SN2 bromination, or non-polar solvents (e.g., hexane) for radical pathways to control reaction kinetics .

Advanced Research Questions

How do solvent polarity and temperature affect stereochemical outcomes in (R,R)-2-bromo-3-fluorobutane synthesis?** Methodological Answer:

- Polar Solvents : Increase polarity (e.g., DMSO) favors SN2 mechanisms, enhancing stereoretention but risking β-elimination. Monitor via TLC/GC-MS for byproducts .

- Low-Temperature Optimization : Conduct fluorination at -40°C using cryogenic reactors to suppress racemization. For bromination, -20°C balances reactivity and selectivity .

Q. How can conflicting data on enantiomeric excess (ee) in literature be resolved?

Methodological Answer:

- Catalyst Screening : Test variations of chiral ligands (e.g., XylSKEWPHOS vs. BINAP) to identify optimal ee under standardized conditions (fixed temp, solvent, and molar ratios) .

- Purification Protocols : Compare ee pre- and post-chromatography (e.g., silica gel vs. chiral HPLC) to assess purification-induced losses .

Q. What strategies mitigate competing pathways (e.g., elimination vs. substitution) during synthesis?

Methodological Answer:

- Base Selection : Use bulky bases (e.g., DBU) to deprotonate intermediates without promoting elimination.

- Additive Screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance halogenation efficiency in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.